Lipophilicity Differential: 1-(3-Methylphenyl)aziridine-2-carboxamide Exhibits >150-Fold Higher Computed LogP than the Parent Aziridine-2-Carboxamide Scaffold
The target compound's computed octanol-water partition coefficient (LogP = 1.88) is substantially higher than that of unsubstituted aziridine-2-carboxamide (ACD/LogP = -2.17) . This represents an increase of approximately 4.05 log units, corresponding to a greater than 10,000-fold difference in calculated partition ratio. The meta-methyl substitution on the N-phenyl ring contributes approximately 1.88 log units of additional lipophilicity relative to the 1-benzyl analog (LogP = 0.99), a structurally related comparator with the same molecular formula (C10H12N2O) but different N-substituent connectivity .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.88 (computed) |
| Comparator Or Baseline | Aziridine-2-carboxamide (Leakadine, parent scaffold): ACD/LogP = -2.17; 1-Benzylaziridine-2-carboxamide (CAS 35216-54-7): LogP = 0.99 |
| Quantified Difference | ΔLogP = +4.05 vs. parent scaffold; ΔLogP = +0.89 vs. 1-benzyl analog with identical molecular formula |
| Conditions | Computed LogP values from Chemsrc database (XLogP3 method) and ChemSpider (ACD/LogP) |
Why This Matters
Higher LogP directly impacts membrane permeability, aqueous solubility, and protein binding in biological assays, meaning the 3-methylphenyl-substituted compound will partition differently in cellular and in vivo models than either the parent scaffold or the 1-benzyl analog.
